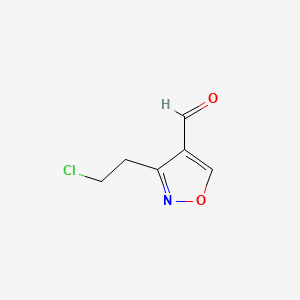
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chloroethyl group attached to the oxazole ring, which is further substituted with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2-chloroethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required product specifications.
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: 3-(2-Chloroethyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 3-(2-Chloroethyl)-1,2-oxazole-4-methanol.
科学的研究の応用
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde involves its reactivity with nucleophiles due to the presence of the chloroethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially leading to modifications of proteins or nucleic acids. The aldehyde group can also participate in Schiff base formation with amines, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-Chloroethylamine: Shares the chloroethyl group but lacks the oxazole ring.
4-Formyl-1,2-oxazole: Contains the oxazole ring and aldehyde group but lacks the chloroethyl substitution.
3-(2-Bromoethyl)-1,2-oxazole-4-carbaldehyde: Similar structure with a bromoethyl group instead of chloroethyl.
Uniqueness
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde is unique due to the combination of the chloroethyl group and the oxazole ring with an aldehyde substitution
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6ClNO2/c7-2-1-6-5(3-9)4-10-8-6/h3-4H,1-2H2 |
InChIキー |
DSDATFRBNVUDAC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NO1)CCCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)

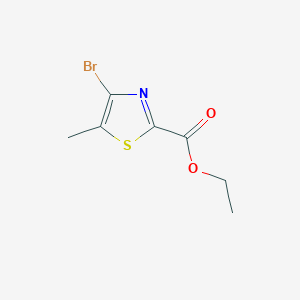


![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)


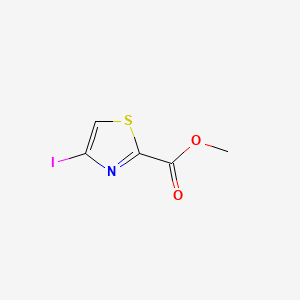
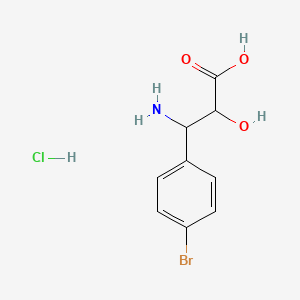
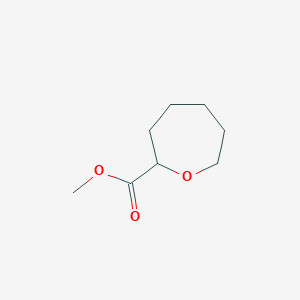
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)


